molecular formula C12H16ClN B15068933 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 23486-20-6

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15068933
CAS No.: 23486-20-6
M. Wt: 209.71 g/mol
InChI Key: GZQYOZZORQNPHG-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropyl halides under basic conditions. One common method is to use 3-chloropropyl bromide or 3-chloropropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and phase-transfer agents can also enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group or other reduced forms.

    Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate and solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Propyl-substituted tetrahydroisoquinolines.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs for neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various bioactive derivatives. These derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its structure.

Comparison with Similar Compounds

2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    2-(3-Bromopropyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    2-(3-Hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline:

    2-(3-Aminopropyl)-1,2,3,4-tetrahydroisoquinoline: Contains an amino group, which can lead to different biological activities and interactions with molecular targets.

Properties

CAS No.

23486-20-6

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-(3-chloropropyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H16ClN/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2

InChI Key

GZQYOZZORQNPHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCl

Origin of Product

United States

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